molecular formula C25H39NO8 B12908983 3-(3-Isobutyl-1-isopentyl-3-pyrrolidinyl)phenol citrate CAS No. 37627-62-6

3-(3-Isobutyl-1-isopentyl-3-pyrrolidinyl)phenol citrate

Cat. No.: B12908983
CAS No.: 37627-62-6
M. Wt: 481.6 g/mol
InChI Key: RAUIJPUIOMACDC-UHFFFAOYSA-N
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Description

3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, phenol group, and a tricarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the isobutyl and isopentyl groups. The phenol group is then attached to the pyrrolidine ring. Finally, the tricarboxylate moiety is introduced through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tricarboxylate moiety can be reduced to form alcohols.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly used in the citric acid cycle.

    Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another key intermediate in the citric acid cycle.

    Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, involved in the citric acid cycle.

Uniqueness

3-(3-Isobutyl-1-isopentylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a pyrrolidine ring, phenol group, and tricarboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

37627-62-6

Molecular Formula

C25H39NO8

Molecular Weight

481.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-(3-methylbutyl)-3-(2-methylpropyl)pyrrolidin-3-yl]phenol

InChI

InChI=1S/C19H31NO.C6H8O7/c1-15(2)8-10-20-11-9-19(14-20,13-16(3)4)17-6-5-7-18(21)12-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,12,15-16,21H,8-11,13-14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

RAUIJPUIOMACDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCC(C1)(CC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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